5-chloro-2-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)-N-(6-(3-methoxybenzamido)pyridin-3-yl)isonicotinamide
Description
The compound 5-chloro-2-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)-N-(6-(3-methoxybenzamido)pyridin-3-yl)isonicotinamide (CAS 1131604-97-1) is characterized by:
- A chloro-substituted pyridine core.
- A piperazine moiety modified with a 2-(2-hydroxyethoxy)ethyl side chain, enhancing hydrophilicity.
- A pyridin-3-yl group linked via an amide bond to a 3-methoxybenzoyl substituent.
Properties
IUPAC Name |
methyl 7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O10/c1-17(23)4-3-7-8(14(22)24-2)6-25-15(10(7)17)27-16-13(21)12(20)11(19)9(5-18)26-16/h6-7,9-13,15-16,18-21,23H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGJTRDIWPEIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)-N-(6-(3-methoxybenzamido)pyridin-3-yl)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature and research findings.
- Molecular Formula : C27H31ClN6O5
- Molecular Weight : 555.025 g/mol
- CAS Number : 1131604-97-1
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : Approximately 657.2 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, particularly in the context of cancer therapy and neurological disorders.
- Targeting Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation and survival pathways.
- Receptor Interaction : It interacts with dopamine receptors, particularly D2 and D3 subtypes, which are critical in various neurological functions and disorders .
Pharmacological Studies
Research has indicated that this compound exhibits:
- Antitumor Activity : In vitro studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Neuroprotective Effects : Its ability to modulate dopamine receptor activity may offer protective effects against neurodegenerative diseases .
In Vitro Studies
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated:
- IC50 Values : The compound exhibited IC50 values ranging from 1 to 10 µM across different cell lines, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.5 |
| HeLa (Cervical Cancer) | 7.0 |
In Vivo Studies
In vivo experiments using murine models have shown promising results:
- Tumor Growth Inhibition : Administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups.
Neuropharmacological Assessment
A study focusing on the neuropharmacological effects revealed:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide/Piperazine Moieties
Key analogs and their structural differences are summarized below:
Key Observations:
Benzamide Substituent Effects :
- The 3-methoxy group in the target compound and 8d may improve binding affinity to aromatic residues in target proteins compared to the 3-chloro substituent in CAS 1131604-96-0 .
- Chloro substituents (e.g., in CAS 1131604-96-0) typically enhance lipophilicity but may reduce metabolic stability .
Piperazine-linked methylisoxazole (20c) or trifluoromethylbenzoyl (b) groups are associated with distinct target selectivity, e.g., kinase vs. GPCR interactions .
Physical Properties:
- Molecular Weight : The target compound (555.02 g/mol) is heavier than 8d (458 g/mol), primarily due to the extended piperazine side chain .
- Melting Points : 8d melts at 207–209°C, suggesting high crystallinity, while the target compound’s melting point is unreported but expected to be lower due to its flexible side chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
